molecular formula C24H20FNO4 B13550502 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(4-fluorophenyl)aceticacid

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(4-fluorophenyl)aceticacid

Cat. No.: B13550502
M. Wt: 405.4 g/mol
InChI Key: IXXQKFOAMLYECE-UHFFFAOYSA-N
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Description

This compound is a fluorinated aromatic α-amino acid derivative protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group. Its structure features:

  • Fmoc group: A widely used protecting group in peptide synthesis due to its stability under basic conditions and ease of removal under mild acidic conditions .
  • 4-Fluorophenyl side chain: The electron-withdrawing fluorine atom at the para position enhances the acidity of the α-proton (pKa ~2.8–3.5) compared to non-fluorinated analogs, affecting solubility and reactivity .

The compound is primarily used in peptide chemistry for introducing fluorinated aromatic residues, which can modulate peptide stability, bioavailability, and target binding .

Properties

Molecular Formula

C24H20FNO4

Molecular Weight

405.4 g/mol

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-(4-fluorophenyl)acetic acid

InChI

InChI=1S/C24H20FNO4/c1-26(22(23(27)28)15-10-12-16(25)13-11-15)24(29)30-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-13,21-22H,14H2,1H3,(H,27,28)

InChI Key

IXXQKFOAMLYECE-UHFFFAOYSA-N

Canonical SMILES

CN(C(C1=CC=C(C=C1)F)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(4-fluorophenyl)acetic acid typically involves multiple steps:

    Fmoc Protection: The amino group is protected using the fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

    Formation of the Acetic Acid Moiety: The fluorophenyl group is introduced through a nucleophilic substitution reaction, often using a fluorophenyl halide and a suitable nucleophile.

    Coupling Reaction: The protected amino acid is coupled with the fluorophenyl acetic acid derivative using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers that can handle the multiple steps required for its synthesis. The use of solid-phase peptide synthesis (SPPS) techniques is common, allowing for efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorophenyl group.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The fluorine atom in the fluorophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohols or amines can be formed.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(4-fluorophenyl)acetic acid is widely used in scientific research:

    Chemistry: As a building block in peptide synthesis, it helps in the creation of complex peptides and proteins.

    Biology: Used in the study of protein-protein interactions and enzyme mechanisms.

    Industry: Utilized in the production of specialized peptides for various industrial applications.

Mechanism of Action

The compound exerts its effects primarily through its role as a protecting group in peptide synthesis. The fluorenylmethoxycarbonyl group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent reactions. The molecular targets include amino acids and peptides, and the pathways involved are those related to peptide bond formation and cleavage.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituent (R) Molecular Formula CAS Number Key Properties
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(4-fluorophenyl)acetic acid 4-Fluorophenyl C₂₄H₂₀FNO₄ N/A Enhanced acidity; used in peptide stabilization
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methoxyphenyl)acetic acid 4-Methoxyphenyl C₂₄H₂₁NO₅ 1260596-73-3 Electron-donating methoxy group increases lipophilicity (logP ~4.2)
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-chlorophenyl)acetic acid 4-Chlorophenyl C₂₄H₂₀ClNO₄ N/A Higher halogenated acidity (pKa ~2.5); prone to crystallization
2-(4,4-Difluorocyclohexyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid 4,4-Difluorocyclohexyl C₂₄H₂₅F₂NO₄ 2279457-71-3 Aliphatic fluorination improves metabolic stability in drug candidates
(2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-(4-hydroxyphenyl)acetic acid 4-Hydroxyphenyl C₂₄H₂₁NO₅ N/A Polar hydroxyl group enhances aqueous solubility (logP ~3.8)

Case Studies in Drug Development

  • Methoxyphenyl variant: Used in mutanobactin synthesis for microbiome-targeted therapies, leveraging its lipophilicity for membrane penetration .
  • Fluorophenyl compound : Applied in granulocyte colony-stimulating factor (G-CSF) semisynthesis to enhance receptor-binding affinity .

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